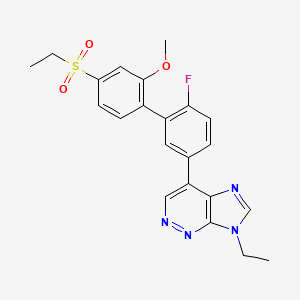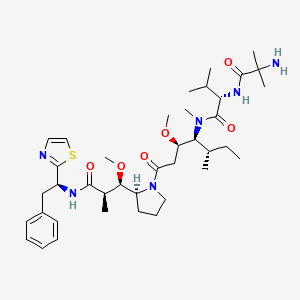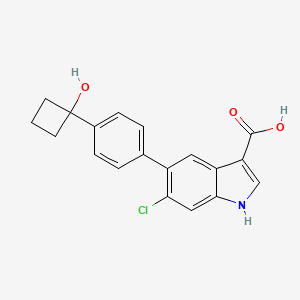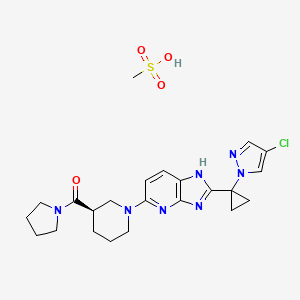
PF-5274857
Descripción general
Descripción
PF-5274857 es un antagonista potente y selectivo del receptor Smoothened, que es un componente clave de la vía de señalización Hedgehog. Esta vía juega un papel crucial en la diferenciación y proliferación celular durante el desarrollo embrionario y puede activarse de forma aberrante en varios tipos de cáncer . This compound ha demostrado un potencial significativo en la inhibición de la vía de señalización Hedgehog, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
PF-5274857 puede sintetizarse a través de un proceso de varios pasos que involucra los siguientes pasos clave :
Formación del Núcleo Bipiridínico: La síntesis comienza con la formación del núcleo bipiridínico, que involucra el acoplamiento de 5-cloro-3,5-dimetil-2,4'-bipiridina con piperazina.
Introducción del Grupo Sulfonilo:
Acoplamiento Final: El paso final involucra el acoplamiento del intermedio bipiridina-sulfonilo con 1-(3-cloropropil)-4-metilpiperazina para formar this compound.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de alto rendimiento y química de flujo continuo para garantizar la calidad y el rendimiento constantes .
Análisis De Reacciones Químicas
Tipos de Reacciones
PF-5274857 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar derivados de sulfóxido y sulfona.
Reducción: El compuesto puede reducirse para formar el sulfuro correspondiente.
Sustitución: this compound puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo de piperazina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como hidruro de aluminio y litio y borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como aminas y tioles pueden utilizarse para reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen derivados de sulfóxido, sulfona y sustituidos de this compound .
Aplicaciones Científicas De Investigación
PF-5274857 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del Cáncer: This compound ha demostrado un potencial significativo en la inhibición de la vía de señalización Hedgehog, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer, particularmente en tumores cerebrales y meduloblastoma.
Biología del Desarrollo: This compound se utiliza para estudiar el papel de la vía de señalización Hedgehog en el desarrollo embrionario y la diferenciación celular.
Farmacología: This compound se utiliza para investigar la farmacocinética y la farmacodinamia de los antagonistas del receptor Smoothened.
Mecanismo De Acción
PF-5274857 ejerce sus efectos uniéndose específicamente al receptor Smoothened, inhibiendo así su actividad. Esta inhibición bloquea la actividad transcripcional aguas abajo del gen Gli1, que es un componente clave de la vía de señalización Hedgehog . Al bloquear esta vía, this compound inhibe eficazmente la proliferación de las células cancerosas que dependen de la señalización Hedgehog para su crecimiento y supervivencia .
Comparación Con Compuestos Similares
PF-5274857 es único en su capacidad para penetrar la barrera hematoencefálica e inhibir selectivamente el receptor Smoothened con alta potencia. Los compuestos similares incluyen:
Vismodegib: Otro antagonista del receptor Smoothened utilizado en el tratamiento del carcinoma de células basales.
Sonidegib: Un antagonista del receptor Smoothened utilizado para el tratamiento del carcinoma de células basales localmente avanzado.
En comparación con estos compuestos, this compound ha demostrado una penetración cerebral superior y eficacia en modelos preclínicos de tumores cerebrales .
Propiedades
IUPAC Name |
1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3S/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28/h10-13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVNTTZIOTWDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719132 | |
| Record name | 1-[4-(5'-Chloro-3,5-dimethyl[2,4'-bipyridin]-2'-yl)piperazin-1-yl]-3-(methanesulfonyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373615-35-0 | |
| Record name | 1-[4-(5'-Chloro-3,5-dimethyl[2,4'-bipyridin]-2'-yl)piperazin-1-yl]-3-(methanesulfonyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609982.png)
![4-(11-cyclopropyl-10-oxo-1,6,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-8-yl)-2-fluorobenzonitrile](/img/structure/B609983.png)

![3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride](/img/structure/B609988.png)

![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)
